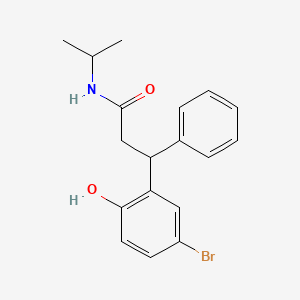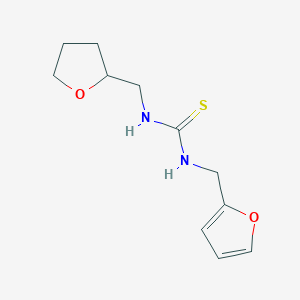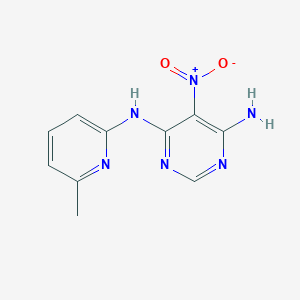
3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide
Übersicht
Beschreibung
3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide, also known as BPN14770, is a promising drug candidate that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of phenylpropanamides and has been shown to have a unique mechanism of action, making it a promising drug candidate for the treatment of Alzheimer's disease, Fragile X syndrome, and other related disorders.
Wirkmechanismus
3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide has a unique mechanism of action that sets it apart from other PDE4 inhibitors. Unlike other PDE4 inhibitors, which target all isoforms of PDE4, 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide specifically targets the PDE4D isoform. This isoform is highly expressed in the brain and has been shown to be involved in the regulation of cognitive function and memory. By selectively targeting PDE4D, 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide has the potential to improve cognitive function and memory without causing the side effects associated with non-selective PDE4 inhibitors.
Biochemical and Physiological Effects:
3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide has been shown to have a number of biochemical and physiological effects that are relevant to its potential therapeutic applications. In preclinical studies, 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide has been shown to increase the levels of cAMP in the brain, which leads to the activation of various signaling pathways that are important for learning and memory. 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide is its unique mechanism of action, which sets it apart from other PDE4 inhibitors. This makes it a promising drug candidate for the treatment of neurological disorders, particularly those that are associated with cognitive dysfunction and memory impairment. However, one limitation of 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide. One potential direction is to further investigate its mechanism of action and its effects on various signaling pathways in the brain. Another direction is to test its efficacy in clinical trials for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. Additionally, further research could be done to optimize the synthesis of 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide and to develop more potent and selective PDE4D inhibitors.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In particular, it has been shown to be a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide increases the levels of cAMP, which in turn leads to the activation of various signaling pathways that are important for learning and memory.
Eigenschaften
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-12(2)20-18(22)11-15(13-6-4-3-5-7-13)16-10-14(19)8-9-17(16)21/h3-10,12,15,21H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXPNSQGAZKNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4136903.png)
![N-[2-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136909.png)
![2-(1-adamantyl)-N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136917.png)
![1-[4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4136921.png)
![N-cyclopentyl-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B4136927.png)
![2-(4-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4136938.png)
![2-(4-chloro-2-nitrophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4136939.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide hydrochloride](/img/structure/B4136940.png)

![N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136958.png)
![N-{[(2-hydroxyethyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B4136966.png)

![N-[2-(4-morpholinyl)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4136980.png)
![N-(4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B4136996.png)